dGTP-15N5 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dGTP-15N5 (dilithium) involves the incorporation of stable heavy isotopes of nitrogen into the guanosine nucleotide. The process typically includes the following steps:
Nucleoside Synthesis: The initial step involves the synthesis of 2’-deoxyguanosine.
Phosphorylation: The nucleoside is then phosphorylated to form 2’-deoxyguanosine-5’-triphosphate.
Isotope Labeling: Nitrogen-15 is incorporated into the nucleotide during the synthesis process
Industrial Production Methods: Industrial production of dGTP-15N5 (dilithium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions: dGTP-15N5 (dilithium) undergoes various chemical reactions, including:
Oxidation: The compound is highly susceptible to oxidative damage, forming products such as 8-oxo-dGTP
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.
Substitution: Nucleophiles such as hydroxide ions are commonly used
Major Products:
Oxidation: Major products include 8-oxo-dGTP.
Substitution: Products depend on the specific nucleophile used
Scientific Research Applications
dGTP-15N5 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in quantitative analysis during drug development.
Biology: Essential for deoxyribonucleic acid synthesis and studies involving nucleotide metabolism.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Employed in the synthesis of stable isotope-labeled compounds for various applications
Mechanism of Action
The mechanism of action of dGTP-15N5 (dilithium) involves its incorporation into deoxyribonucleic acid during synthesis. The nitrogen-15 label allows for the tracking and quantification of nucleotide incorporation. The compound targets deoxyribonucleic acid polymerases and other enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
dGTP-13C10,15N5 dilithium: Labeled with both carbon-13 and nitrogen-15.
dGTP-13C10 dilithium: Labeled with carbon-13.
dGTP-15N5 disodium salt: Similar labeling but with a different counterion
Uniqueness: dGTP-15N5 (dilithium) is unique due to its specific nitrogen-15 labeling, which provides distinct advantages in tracking and quantification in various research applications .
Properties
Molecular Formula |
C10H14Li2N5O13P3 |
---|---|
Molecular Weight |
524.1 g/mol |
IUPAC Name |
dilithium;[[[(2R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Li/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4?,5-,6-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;; |
InChI Key |
JMSIWULFUCIEMD-GGQLWODFSA-L |
Isomeric SMILES |
[Li+].[Li+].C1[C@@H](O[C@@H](C1O)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])[15N]2C=[15N]C3=C2[15N]=C([15NH]C3=O)[15NH2] |
Canonical SMILES |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.